molecular formula C10H8ClFN2S B1528454 2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole CAS No. 1482168-83-1

2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole

Cat. No. B1528454
CAS RN: 1482168-83-1
M. Wt: 242.7 g/mol
InChI Key: OLTWIJTXBDLEPI-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole is a chemical compound with the CAS Number: 1482168-83-1 . It has a molecular weight of 242.7 . The IUPAC name for this compound is 2-(1-chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular formula of 2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole is C10H8ClFN2S . The InChI code for this compound is 1S/C10H8ClFN2S/c1-6(11)9-13-14-10(15-9)7-3-2-4-8(12)5-7/h2-6H,1H3 .

Scientific Research Applications

Spectroscopic and Theoretical Investigations

Research on 1,3,4-thiadiazole derivatives demonstrates their potential as fluorescence probes for molecular biology and medicine due to specific molecular aggregation and charge transfer processes. These compounds exhibit dual fluorescence effects, which are highly dependent on their structural composition and substituents, making them ideal candidates for fluorescence-based studies (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

Derivatives of 1,3,4-thiadiazole have been shown to inhibit the proliferation of various tumor cells while exhibiting neuroprotective effects in neuronal cultures. Such compounds provide a promising approach for developing treatments that target cancers of the nervous system without harming normal cells, showcasing their therapeutic potential in oncology and neurology (Rzeski et al., 2007).

Corrosion Inhibition

1,3,4-Thiadiazole derivatives have been studied for their role as corrosion inhibitors, particularly for mild steel in acidic environments. Their effectiveness is attributed to specific quantum chemical parameters and their ability to form protective layers on metal surfaces, which is crucial for industrial applications in corrosion prevention (Bentiss et al., 2007).

Crystal Structure Analysis

Investigations into the crystal structures of 1,3,4-thiadiazole derivatives have provided insights into their molecular configurations, which is fundamental for understanding their chemical behavior and interactions. Such studies are essential for the rational design of new compounds with desired properties (Banu et al., 2014).

Synthesis of Novel Compounds

The synthesis of new 1,3,4-thiadiazole derivatives with potential antimicrobial and anticancer properties has been a significant area of research. These efforts aim to develop novel pharmaceutical agents that can effectively combat various diseases, highlighting the versatility and pharmacological importance of the 1,3,4-thiadiazole scaffold (Gomha et al., 2017).

properties

IUPAC Name

2-(1-chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2S/c1-6(11)9-13-14-10(15-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTWIJTXBDLEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-5-(3-fluorophenyl)-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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